![molecular formula C20H18ClN3O6S B2482845 4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941951-19-5](/img/structure/B2482845.png)
4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of structurally related compounds involves multi-step organic synthesis processes, starting from readily available chemical precursors. For instance, the synthesis of N-substituted derivatives involving oxadiazole rings often employs the conversion of specific organic acids into esters, followed by their transformation into hydrazides, and subsequently cyclization to form the desired oxadiazole derivatives (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated using techniques such as X-ray crystallography, revealing significant details about the arrangement of atoms and the geometry of the molecule. The crystal structure analysis can provide insights into the planarity of the oxadiazole rings and the orientation of substituents, which are crucial for understanding the compound's reactivity and interactions (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution reactions, esterification, and cyclization, leading to the formation of targeted structures with specific functional groups. The reactivity can also be influenced by the presence of sulfonyl and oxadiazole groups, which may participate in various chemical transformations (N. Watanabe et al., 2010).
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
Compounds structurally related to the query have been synthesized with the aim of developing new drug candidates for Alzheimer’s disease. The synthesis involved creating N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, which were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE) and assessed for hemolytic activity. These compounds are investigated for their potential to offer new treatment avenues for Alzheimer's disease by targeting specific enzymes associated with the disease's progression (Rehman et al., 2018).
Antibacterial Agents
Research focused on the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety has been conducted. The synthesis of these compounds started with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride. These compounds were then tested for antibacterial activity, showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Enzyme Inhibition for Diabetes and Neurodegenerative Diseases
Compounds with benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). Such research is pivotal for developing treatments for diseases like diabetes and neurodegenerative diseases, where enzyme regulation plays a crucial role (Abbasi et al., 2019).
Antioxidant and Anti-inflammatory Activities
A study on the synthesis of 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives explored their antioxidant and anti-inflammatory activities. This research highlights the potential of structurally related compounds in developing new antioxidant and anti-inflammatory drugs, which can be significant in treating a wide range of diseases caused by oxidative stress and inflammation (Sravya et al., 2019).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O6S/c21-14-4-6-15(7-5-14)31(26,27)11-1-2-18(25)22-20-24-23-19(30-20)13-3-8-16-17(12-13)29-10-9-28-16/h3-8,12H,1-2,9-11H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZDQYCLGZBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

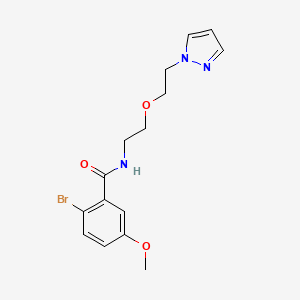
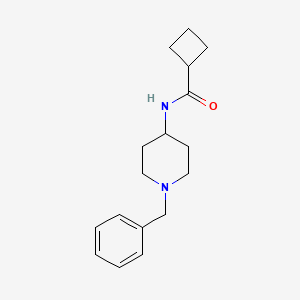

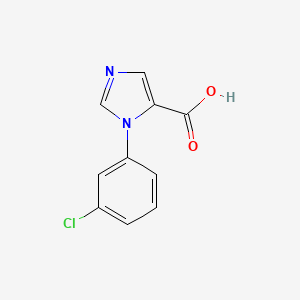


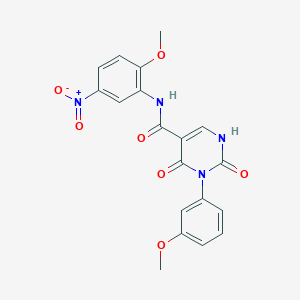
![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)
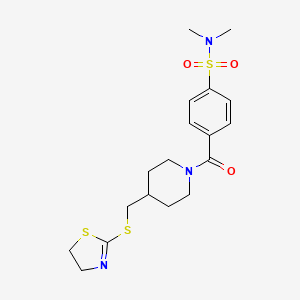
![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)